Copper(II)i-butyrate Copper(II)i-butyrate
Brand Name: Vulcanchem
CAS No.: 15432-56-1
VCID: VC0097913
InChI: InChI=1S/2C4H8O2.Cu/c2*1-3(2)4(5)6;/h2*3H,1-2H3,(H,5,6);
SMILES: CC(C)C(=O)O.CC(C)C(=O)O.[Cu]
Molecular Formula: C8H16CuO4
Molecular Weight: 239.758

Copper(II)i-butyrate

CAS No.: 15432-56-1

Cat. No.: VC0097913

Molecular Formula: C8H16CuO4

Molecular Weight: 239.758

* For research use only. Not for human or veterinary use.

Copper(II)i-butyrate - 15432-56-1

Specification

CAS No. 15432-56-1
Molecular Formula C8H16CuO4
Molecular Weight 239.758
IUPAC Name copper;2-methylpropanoic acid
Standard InChI InChI=1S/2C4H8O2.Cu/c2*1-3(2)4(5)6;/h2*3H,1-2H3,(H,5,6);
Standard InChI Key IUDVTSVMVUHJHE-UHFFFAOYSA-N
SMILES CC(C)C(=O)O.CC(C)C(=O)O.[Cu]

Introduction

Chemical Identity and Basic Properties

Copper(II)i-butyrate is a coordination compound with the molecular formula C8H14CuO4 and a molecular weight of approximately 237.74 g/mol . It is classified as a copper carboxylate, specifically containing isobutyrate ligands coordinated to a central copper(II) ion. The compound is identified by the CAS registry number 15432-56-1 and is typically found in solid form .

The compound's structure features copper ions coordinated with isobutyrate ligands, creating a characteristic blue-green crystalline solid. The coordination geometry around the copper center plays a crucial role in determining its physical and chemical properties.

Physical and Chemical Data

The physical and chemical properties of Copper(II)i-butyrate are summarized in the following table:

PropertyValueSource
IUPAC Namecopper;2-methylpropanoic acid
Molecular FormulaC8H14CuO4
Molecular Weight237.74 g/mol
Physical StateSolid
ColorBlue-green
Purity (Commercial)98%
InChI KeyIUDVTSVMVUHJHE-UHFFFAOYSA-N

Structural Characteristics

The structural characterization of Copper(II)i-butyrate reveals important insights into its chemical behavior and applications. X-ray diffraction studies have shown that the crystal structure of the compound contains two non-equivalent sets of carboxylate ligands . This arrangement gives rise to specific spectral properties that can be observed through various spectroscopic techniques.

Coordination Environment

The copper(II) center in the compound typically adopts a square-planar or distorted octahedral coordination geometry, depending on the presence of additional ligands or solvent molecules. The isobutyrate ligands coordinate to the copper ion primarily through the oxygen atoms of the carboxylate groups, forming either monodentate or bidentate coordination modes .

Synthesis and Preparation Methods

Several methods have been developed for the synthesis of Copper(II)i-butyrate, with varying levels of efficiency and purity of the final product.

Standard Preparation Route

The most common synthetic approach involves the reaction of copper(II) hydroxide with isobutyric acid under controlled conditions. The reaction typically proceeds according to the following equation:

Cu(OH)₂ + 2C₄H₈O₂ → Cu(C₄H₇O₂)₂ + 2H₂O

This straightforward acid-base reaction provides good yields of the desired product. The reaction is typically carried out in an aqueous or alcoholic medium, with careful pH control to ensure complete conversion.

Alternative Synthetic Methods

Alternative synthetic routes may involve the use of other copper(II) compounds as starting materials:

  • Reaction of copper(II) oxide with isobutyric acid

  • Reaction of copper(II) carbonate with isobutyric acid

  • Metathesis reactions involving copper(II) salts and alkali metal isobutyrates

These alternative methods can be useful depending on the specific requirements for purity, scale, or reaction conditions.

Spectroscopic Characteristics

Spectroscopic analysis provides valuable information about the structural features and bonding arrangements in Copper(II)i-butyrate.

Infrared Spectroscopy

FT-IR spectroscopy has been particularly informative in characterizing the vibrational modes of Copper(II)i-butyrate. Studies of crystalline anhydrous copper(II) carboxylates, including butyrates, have revealed significant information about their coordination modes and crystal structures .

A detailed assignment of the IR spectra shows that the presence of two non-equivalent sets of carboxylate ligands within the crystals gives rise to several band splittings. These splittings are particularly evident in bands ascribable to normal modes involving predominantly the -CβH₃ or -CβH₂- fragments . This spectroscopic evidence provides important insights into the coordination environment of the copper center and the arrangement of the isobutyrate ligands.

Spectral Comparison

The vibrational assignments made for copper carboxylates like Copper(II)i-butyrate have proven useful in understanding the more complex spectra of long chain copper carboxylates . The characteristic absorption bands in the region of 1600-1300 cm⁻¹ provide information about the coordination mode of the carboxylate groups .

Chemical Reactions and Behavior

Copper(II)i-butyrate participates in various chemical reactions that highlight its versatility in chemical synthesis and materials science.

Redox Reactions

The compound can engage in oxidation-reduction reactions where the copper(II) center may be reduced to copper(I) or elemental copper in the presence of appropriate reducing agents. This redox behavior is particularly important in catalytic applications and in understanding its biological effects.

Ligand Exchange Reactions

The isobutyrate ligands in Copper(II)i-butyrate can be substituted by other ligands under appropriate conditions. This ligand exchange property is demonstrated in reactions with nitrogen-containing compounds like pyrazole (Hpz), which can lead to the formation of various mono-, di-, tri-, or hexanuclear species .

Coordination Chemistry

The reaction of Copper(II)i-butyrate with pyrazole in protic solvents can yield coordination polymers and discrete complexes. These reactions lead to the formation of secondary building units (SBUs) that can self-assemble into one-dimensional (1D) or three-dimensional (3D) coordination polymers . This behavior illustrates the compound's potential in crystal engineering and the design of functional materials.

Applications in Scientific Research

Copper(II)i-butyrate has found applications in various fields of scientific research due to its unique properties and reactivity.

Catalysis

The compound is employed as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds. Its ability to stabilize reactive intermediates makes it valuable in various catalytic processes. The copper center can activate substrates and facilitate transformations that would otherwise require more harsh conditions.

Material Science

In material science, Copper(II)i-butyrate serves as a precursor for the preparation of copper-containing materials, including thin films and nanoparticles. These materials have applications in electronics, optics, and antimicrobial coatings. The controlled thermal decomposition of the compound can lead to copper oxide nanostructures with specific morphologies and properties.

Biological Studies

The compound is used in biological studies related to copper metabolism and its role in biological systems. It serves as a model compound to understand the behavior of copper in biological environments. The controlled release of copper ions from the compound can be used to study copper-dependent biological processes.

Biological Activity

The biological activity of Copper(II)i-butyrate is primarily attributed to the copper(II) ion's ability to interact with biological molecules and catalyze chemical reactions.

Antimicrobial Properties

Copper compounds, including Copper(II)i-butyrate, have been investigated for their antimicrobial properties. Studies have indicated that copper can significantly alter the composition of microbial flora, potentially enhancing the resistance of certain bacterial strains to antibiotics. This dual role of copper compounds in both antimicrobial activity and potential resistance development highlights the complex nature of their biological interactions.

Mechanism of Biological Action

In biological systems, copper ions from Copper(II)i-butyrate can participate in redox reactions, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This mechanism is believed to contribute to both its antimicrobial effects and potential cytotoxicity in certain contexts.

Comparison with Similar Copper Compounds

To better understand the unique properties of Copper(II)i-butyrate, it is instructive to compare it with other copper(II) carboxylates.

Comparative Analysis

The following table presents a comparison of Copper(II)i-butyrate with other related copper carboxylates:

CompoundLigand StructureApplicationsProperties
Copper(II) AcetateAcetate ligandsOrganic synthesis, precursor for other copper compoundsForms paddle-wheel dimers
Copper(II) PropionatePropionate ligandsCatalysis, material scienceSimilar structure to acetate but with longer carbon chain
Copper(II)i-butyrateIsobutyrate ligands (branched)Antimicrobial studies, catalysis, materialsUnique reactivity due to branched ligand structure

The structural differences between these compounds, particularly the branched nature of the isobutyrate ligand in Copper(II)i-butyrate, influence their chemical reactivity, solubility, and applications in various fields.

Crystal Engineering and Coordination Polymers

Recent research has explored the potential of Copper(II)i-butyrate in crystal engineering applications, particularly in the formation of coordination polymers.

Formation of Complex Structures

When reacted with nitrogen-containing ligands like pyrazole, Copper(II)i-butyrate can form various complex structures ranging from mononuclear to hexanuclear species. Some of these species can act as secondary building units (SBUs), self-assembling into one-dimensional or three-dimensional coordination polymers .

Reversible Transformations

Certain complexes derived from copper carboxylates can undergo reversible transformations. For example, a hexanuclear copper benzoate cluster containing coordinated and crystallization methanol molecules can transform into a crystalline one-dimensional coordination polymer upon removal of the methanol, and this process can be reversed by soaking in methanol . This reversibility demonstrates the potential of such systems in creating responsive materials.

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